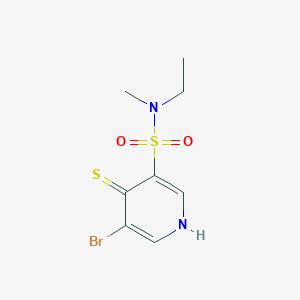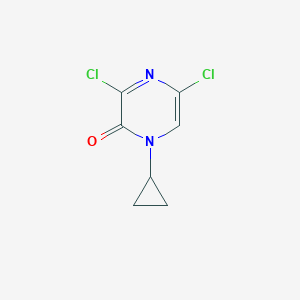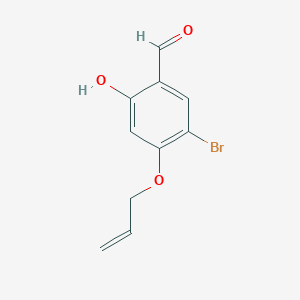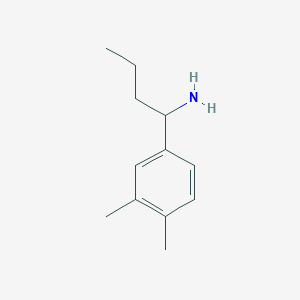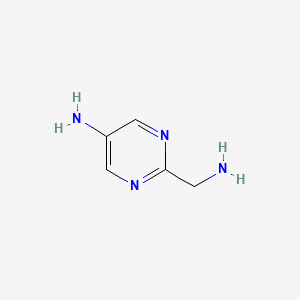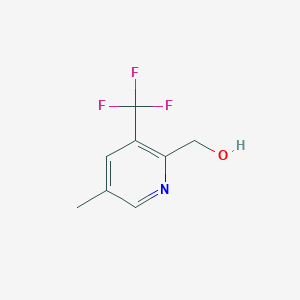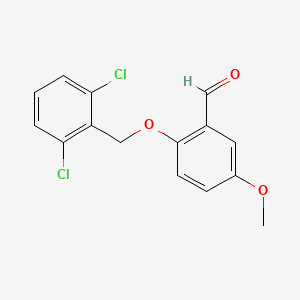![molecular formula C13H20N2O7S B13005612 D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)
D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone: is a chemical compound with the molecular formula C13H20N2O7S and a molecular weight of 348.37 g/mol . It is also known by other names such as NSC 1958 and D-glucose-(toluene-4-sulfonylhydrazone) . This compound is a derivative of D-glucose, where the hydrazone group is substituted with a (4-methylphenyl)sulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone typically involves the reaction of D-glucose with (4-methylphenyl)sulfonylhydrazine under specific conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to reflux for several hours . The product is then purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically isolated through filtration, washing, and drying .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme kinetics and inhibition. It can act as a substrate or inhibitor for various enzymes, providing insights into their mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for potential therapeutic applications .
Mecanismo De Acción
The mechanism by which D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone exerts its effects involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes . The sulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparación Con Compuestos Similares
- D-Glucose,[(4-chlorophenyl)sulfonyl]hydrazone
- D-Glucose,[(4-nitrophenyl)sulfonyl]hydrazone
- D-Glucose,[(4-methoxyphenyl)sulfonyl]hydrazone
Comparison: D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone is unique due to the presence of the (4-methylphenyl)sulfonyl group, which imparts specific chemical and physical properties. Compared to its analogs with different substituents (e.g., chloro, nitro, methoxy), the methyl group provides distinct reactivity and stability profiles .
Propiedades
Fórmula molecular |
C13H20N2O7S |
|---|---|
Peso molecular |
348.37 g/mol |
Nombre IUPAC |
4-methyl-N-[(E)-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C13H20N2O7S/c1-8-2-4-9(5-3-8)23(21,22)15-14-6-10(17)12(19)13(20)11(18)7-16/h2-6,10-13,15-20H,7H2,1H3/b14-6+/t10-,11+,12+,13+/m0/s1 |
Clave InChI |
FPUAZJWVYCDCTF-FQJVPPBWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13005533.png)
![methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13005548.png)
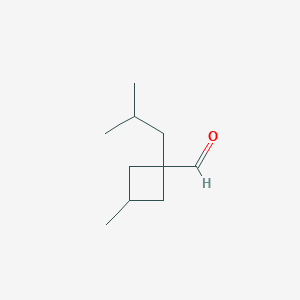
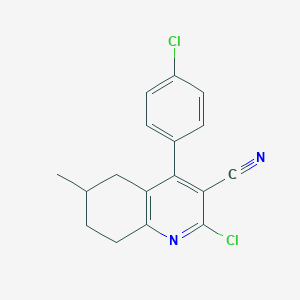
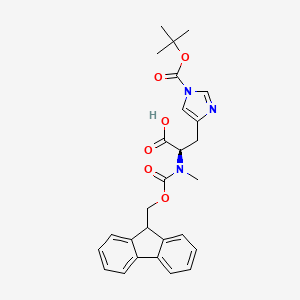
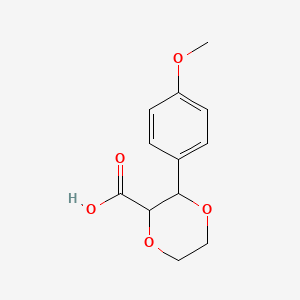
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
